REACTION_CXSMILES
|
[H-].[Na+].[C:3]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]#[N:11])#[N:4]>C1(C)C=CC=CC=1>[NH2:4][C:3]1[CH2:5][CH2:6][CH2:7][CH2:8][C:9]=1[C:10]#[N:11] |f:0.1|
|
Name
|
|
Quantity
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2.1 mL
|
Type
|
reactant
|
Smiles
|
C(#N)CCCCCC#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 4 h
|
Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with ethanol (2 mL), water (20 mL) and acetic acid (2 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
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Details
|
aqueous layer was extracted with ethyl acetate (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water was added to the crude residue
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(CCCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 850 mg | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |